1-[(Fmoc-amino)methyl]cyclobutanecarboxylic acid
Overview
Description
Preparation Methods
The synthesis of 1-[(Fmoc-amino)methyl]cyclobutanecarboxylic acid typically involves the reaction of Fmoc-chloromethyl ketone with cyclobutanecarboxylic acid . The reaction is carried out under inert conditions, often using a base such as triethylamine to facilitate the reaction . The product is then purified through recrystallization or chromatography to achieve the desired purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness . These methods often include the use of automated synthesis equipment and advanced purification techniques to ensure high-quality production .
Chemical Reactions Analysis
1-[(Fmoc-amino)methyl]cyclobutanecarboxylic acid undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or dimethyl sulfoxide, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[(Fmoc-amino)methyl]cyclobutanecarboxylic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-[(Fmoc-amino)methyl]cyclobutanecarboxylic acid involves its ability to act as a protecting group in peptide synthesis . The Fmoc group can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids to form peptides . This process is crucial for the synthesis of complex peptide structures and the study of protein function .
Comparison with Similar Compounds
1-[(Fmoc-amino)methyl]cyclobutanecarboxylic acid can be compared with other similar compounds, such as:
1-[(Fmoc-amino)methyl]cyclohexanecarboxylic acid: This compound has a similar structure but with a cyclohexane ring instead of a cyclobutane ring.
1-[(Fmoc-amino)methyl]cyclopentanecarboxylic acid: Another similar compound with a cyclopentane ring, which may offer different steric and electronic effects in chemical reactions.
The uniqueness of this compound lies in its specific ring structure, which can influence its reactivity and the properties of the peptides synthesized using this compound .
Properties
IUPAC Name |
1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclobutane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c23-19(24)21(10-5-11-21)13-22-20(25)26-12-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18H,5,10-13H2,(H,22,25)(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJVCCFTJXIJKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1550436-68-4 | |
Record name | 1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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